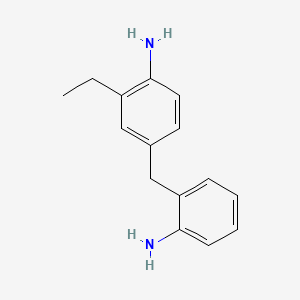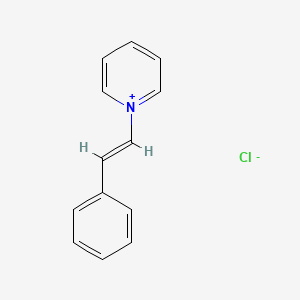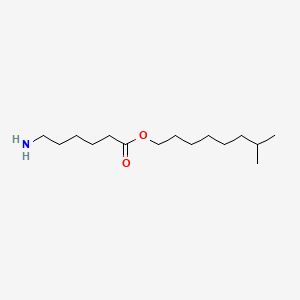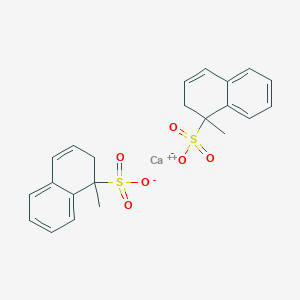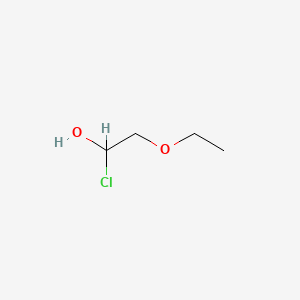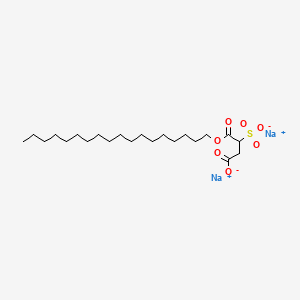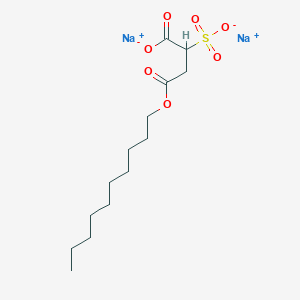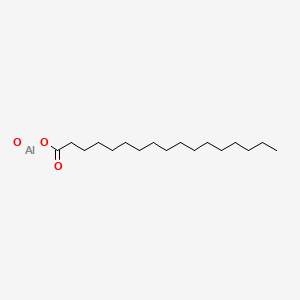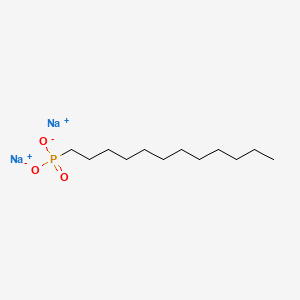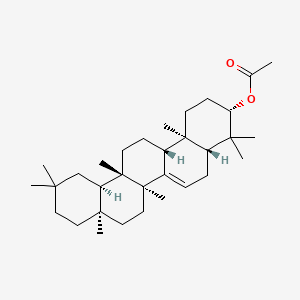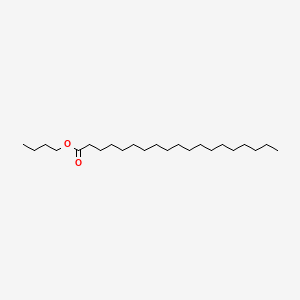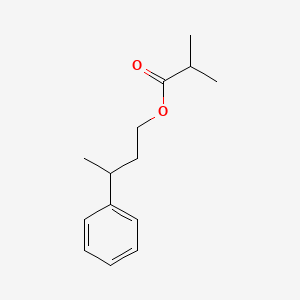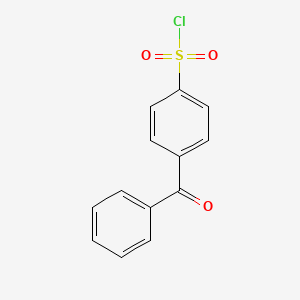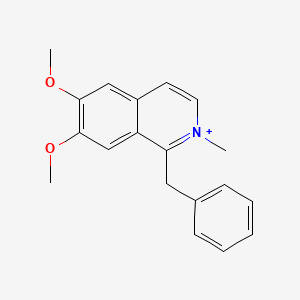![molecular formula C8H14N4O2 B12660171 N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine CAS No. 93842-96-7](/img/structure/B12660171.png)
N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is a chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxy group, and an allyloxy group attached to a guanidine moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine typically involves the reaction of guanidine derivatives with cyano and allyloxy compounds under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The allyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for certain diseases due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The cyano group plays a crucial role in its inhibitory activity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N’-[2-hydroxy-3-(methoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(ethoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(propoxy)propyl]guanidine
Uniqueness
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93842-96-7 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-cyano-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-14-5-7(13)4-11-8(10)12-6-9/h2,7,13H,1,3-5H2,(H3,10,11,12) |
InChI Key |
URELKGWOXTZORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN=C(N)NC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


